Phenol Acidity (pKa): 4-(Methylsulfonyl)phenol Is 1.70 pKa Units More Acidic Than 4-(Methylthio)phenol
The para-methylsulfonyl group substantially enhances phenol acidity relative to the para-methylthio analog. The target compound exhibits a pKa of 7.83 at 25 °C , compared with a pKa of 9.53 for 4-(methylthio)phenol under the same conditions . This 1.70-unit difference corresponds to an approximately 50-fold higher acidity (ΔpKa = 1.70 → Ka ratio ≈ 50:1). For additional context, 4-nitrophenol—a classical electron-withdrawing benchmark—has a pKa of 7.15 , placing the methylsulfonyl substituent's acid-strengthening effect intermediate between –SCH₃ and –NO₂.
| Evidence Dimension | Acid dissociation constant (pKa) at 25 °C |
|---|---|
| Target Compound Data | pKa = 7.83 |
| Comparator Or Baseline | 4-(Methylthio)phenol: pKa = 9.53; 4-Nitrophenol: pKa = 7.15 |
| Quantified Difference | ΔpKa = 1.70 (vs. 4-methylthio); ΔpKa = +0.68 (vs. 4-nitro) |
| Conditions | Aqueous solution, 25 °C |
Why This Matters
Procurement decisions for pH-dependent synthetic steps or biological assays must account for this ~50-fold acidity difference, as ionization state governs nucleophilicity, solubility, and target binding at physiological pH.
- [1] Wikipedia. 4-Nitrophenol—Properties. pKa: 7.15. View Source
